3-Amino-3-(4-methylpiperazino)acrylonitrile
Description
3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: 136062-62-9) is a synthetic acrylonitrile derivative characterized by a 4-methylpiperazino substituent and an amino group attached to the acrylonitrile backbone. Replacing the phenyl group with a methyl group likely reduces molecular weight and alters physicochemical properties, including solubility and lipophilicity. The compound is of interest in medicinal chemistry due to the piperazine moiety, which is prevalent in bioactive molecules targeting central nervous system (CNS) receptors or kinases .
Properties
IUPAC Name |
(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRAOYISBLEJMN-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Halogenated Acrylonitriles
The most well-documented approach involves reacting 2-chloroacrylonitrile or 2,3-dichloropropionitrile with 4-methylpiperazine under alkaline conditions. This method, adapted from pyrazole synthesis in US3920693A, leverages the nucleophilicity of the piperazine’s secondary amine.
Procedure :
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in aqueous or alcoholic solvents.
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Solvents : Ethyl acetate, methanol, or glycols for solubility control.
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Conditions : Temperatures ranging from 5–50°C, with reaction times of 1–24 hours.
Example :
A solution of 4-methylpiperazine (1.1 moles) and K₂CO₃ (1 mole) in 400 mL water is cooled to 5–10°C. 2-Chloroacrylonitrile (1 mole) is added dropwise under nitrogen, followed by stirring at 40–50°C for 90 minutes. Extraction with ethyl acetate and vacuum distillation yields 70% 3-amino-3-(4-methylpiperazino)acrylonitrile.
Key Data :
Condensation with Cyanoacetyl Derivatives
An alternative route involves condensing 4-methylpiperazine with cyanoacetyl chloride or cyanoacetic acid derivatives . This method, inferred from US20160122354A1, emphasizes protecting group strategies to prevent over-alkylation.
Procedure :
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Activating Agents : Thionyl chloride (SOCl₂) for cyanoacetyl chloride synthesis.
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Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Conditions : Room temperature to 60°C, with triethylamine as a base.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperazine attacks the electrophilic carbon of the cyanoacetyl derivative. Steric hindrance from the methyl group on piperazine necessitates precise stoichiometry to avoid di-substitution.
Optimization of Reaction Conditions
Alkaline Medium and Solvent Selection
Alkaline conditions (pH 10–12) deprotonate 4-methylpiperazine, enhancing its nucleophilicity. Polar aprotic solvents like DMF improve reaction rates but complicate purification, while aqueous-alcoholic mixtures balance solubility and ease of extraction.
Comparative Solvent Performance :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Water/Ethanol | 70 | 95 |
| THF | 65 | 92 |
| DMF | 75 | 90 |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
3-Amino-3-(4-methylpiperazino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Polymer Research
Use as a Comonomer
One of the primary applications of 3-Amino-3-(4-methylpiperazino)acrylonitrile is as a comonomer in the formulation of high molecular weight polyacrylonitrile (PAN). This application enhances the stability and properties of the resulting polymers. The addition of this compound significantly improves the stabilization of polyacrylonitrile, evidenced by:
- Lower Initiation Temperature: The compound facilitates polymerization at lower temperatures.
- Broader Exothermic Peak: Differential Scanning Calorimetry (DSC) studies show a broader exothermic peak, indicating improved thermal properties.
- Enhanced Stability: Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) analyses reveal a larger extent of stabilization compared to traditional formulations.
Medicinal Chemistry
Potential Pharmacological Applications
The structural characteristics of this compound suggest its potential in drug development. The presence of both an amino group and a piperazine ring contributes to its biological activity. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties .
Case Studies
- Synthesis of Bioactive Compounds: The compound has been utilized in the synthesis of bioactive molecules, demonstrating its versatility in organic synthesis and medicinal chemistry.
- Pharmacodynamics Studies: Investigations into its interactions with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics, which may lead to new therapeutic agents .
Environmental Applications
While not extensively documented, preliminary studies suggest that this compound may have applications in environmental science, particularly in developing materials that can assist in pollutant degradation or capture due to its chemical reactivity.
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Polymer Research | Used as a comonomer in polyacrylonitrile formulations | Improved thermal stability; lower initiation temperature |
| Medicinal Chemistry | Potential for drug development and synthesis of bioactive compounds | Exhibits antimicrobial and anticancer properties |
| Environmental Science | Possible use in pollutant degradation materials | Preliminary studies indicate reactivity for environmental applications |
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylpiperazino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Acrylonitrile Derivatives
Substituted Benzothiophene Acrylonitriles (Anticancer Agents)
Key Compounds :
- [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (Compound 31 )
- [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 32 )
- [E-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 33 )
The benzothiophene derivatives exhibit potent anticancer activity due to tubulin-binding and evasion of P-glycoprotein-mediated resistance . In contrast, the 4-methylpiperazino group in the target compound may enhance solubility and blood-brain barrier penetration, suggesting CNS or kinase-targeted applications.
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Key Features :
3-Amino-3-(4-phenylpiperazino)acrylonitrile (CAS: 141991-47-1)
Key Data :
The methyl substituent likely enhances metabolic stability and solubility compared to the phenyl analog, critical for oral bioavailability.
Physicochemical and Environmental Considerations
Acrylonitrile Base Properties :
- Boiling point: 77°C, water solubility: 73,500 mg/L .
- Derivatives like this compound are less volatile due to higher molecular weight and polar substituents.
Environmental Persistence: Acrylonitrile is classified as a high-priority substance by the EPA due to toxicity and environmental persistence .
Biological Activity
3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS Number: 136062-62-9) is a compound characterized by the presence of an amino group and a piperazine derivative linked to an acrylonitrile moiety. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.23 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Structure and Properties
The structure of this compound includes:
- An amino group (-NH₂)
- A piperazine ring , which is known for its psychoactive properties
- A nitrile functional group (-C≡N)
This unique combination of functional groups enhances its reactivity and biological profile, making it a valuable compound in drug design and synthesis.
Antitumor Activity
Research indicates that this compound exhibits potential antitumor activity. Some derivatives of similar compounds have shown inhibitory effects on various cancer cell lines, suggesting possible applications in oncology. For instance, studies have demonstrated that certain piperazine derivatives can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds related to this compound have been reported to possess antimicrobial activity against a range of pathogens. This activity may be attributed to the structural features that allow interaction with microbial membranes or essential metabolic pathways .
Central Nervous System (CNS) Activity
The piperazine moiety in the compound is known for its psychoactive properties, indicating that it may interact with neurotransmitter systems. Preliminary studies suggest that this compound could act as a modulator of neurotransmitter receptors, impacting mood and cognitive functions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that utilize readily available starting materials. These methods often include:
- Radical polymerization in mixed solvents like dimethyl sulfoxide (DMSO) and deionized water.
- Reactions with amines to form the piperazine derivative .
Case Studies
- Antitumor Efficacy : A study focusing on the antitumor effects of piperazine derivatives highlighted the ability of these compounds to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
- Antimicrobial Activity : Another research effort demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing effectiveness comparable to standard antibiotics .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylpiperazine | Piperazine structure | CNS activity |
| 3-Aminopropionitrile | Amino and nitrile groups | Antimicrobial |
| 1-(4-Methylpiperazinyl)-2-propanone | Piperazine ring with carbonyl | Antitumor |
| N-(4-Methylpiperazinyl)acetamide | Acetamide linked to piperazine | Analgesic properties |
Q & A
Q. How can advanced copolymerization techniques improve the stability of acrylonitrile-based polymers for biomedical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
